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Compound Name: Dideuteriomethanone

Cat. No.: B032688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dideuteriomethanone (CD₂O), a deuterated isotopologue of formaldehyde, serves as a

crucial molecule in spectroscopic and mechanistic studies across various scientific disciplines.

Its altered mass distribution, due to the substitution of hydrogen with deuterium atoms, leads to

distinct rotational and vibrational spectra compared to its hydrogenated counterpart. This guide

provides a comprehensive overview of the molecular structure, geometry, and spectroscopic

properties of dideuteriomethanone, supported by quantitative data and detailed experimental

methodologies. This information is pivotal for researchers in fields such as astrophysics,

atmospheric chemistry, and drug development, where precise molecular characterization is

paramount.

Molecular Structure and Geometry
Dideuteriomethanone, like formaldehyde, possesses a planar trigonal geometry. The central

carbon atom is sp² hybridized, forming a double bond with the oxygen atom and single bonds

with the two deuterium atoms. This arrangement results in a molecule with C₂ᵥ symmetry.

The precise determination of its structural parameters, including bond lengths and angles, has

been achieved through high-resolution spectroscopic techniques, primarily microwave

spectroscopy. These experiments measure the rotational constants of the molecule, which are
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inversely proportional to its moments of inertia. From these moments of inertia, the internuclear

distances and angles can be accurately calculated.

Quantitative Structural Data
The experimentally determined structural parameters for dideuteriomethanone are

summarized in the table below. For comparison, the corresponding values for formaldehyde

(CH₂O) are also provided.

Parameter
Dideuteriomethanone
(CD₂O)

Formaldehyde (CH₂O)

Bond Length (C=O) 1.203 Å 1.203 Å

Bond Length (C-D/C-H) 1.100 Å 1.116 Å

Bond Angle (D-C-D/H-C-H) 116.5° 116.5°

Note: The C=O bond length is largely unaffected by isotopic substitution, while the C-D bond is

slightly shorter than the C-H bond due to the lower zero-point vibrational energy of the C-D

bond.

Spectroscopic Properties
The vibrational and rotational spectra of dideuteriomethanone are of significant interest as

they provide a detailed fingerprint of the molecule's quantum mechanical properties.

Vibrational Spectroscopy
Dideuteriomethanone has 3N-6 = 6 normal modes of vibration, all of which are active in both

infrared (IR) and Raman spectroscopy. The substitution of hydrogen with heavier deuterium

atoms results in a significant lowering of the vibrational frequencies for modes involving the

movement of these atoms.

The fundamental vibrational frequencies for dideuteriomethanone are presented in the table

below, with comparative data for formaldehyde.
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Mode Symmetry Description

Dideuteriomet
hanone (CD₂O)
Frequency
(cm⁻¹)

Formaldehyde
(CH₂O)
Frequency
(cm⁻¹)

ν₁ a₁
Symmetric C-

D/C-H Stretch
2056 2782

ν₂ a₁ C=O Stretch 1701.619[1] 1746

ν₃ a₁
D-C-D/H-C-H

Scissoring
1106 1500

ν₄ b₁
Asymmetric C-

D/C-H Stretch
2160 2843

ν₅ b₁
Out-of-plane

Bend
938 1167

ν₆ b₂
C-D₂/C-H₂

Rocking
989 1249

Rotational Spectroscopy
Microwave spectroscopy provides highly precise rotational constants for

dideuteriomethanone. These constants are essential for the accurate determination of the

molecule's geometry and are also critical for identifying this molecule in interstellar

environments.

The rotational constants for dideuteriomethanone in its ground vibrational state have been

determined with high precision.[1]

Rotational Constant Value (cm⁻¹)

A 4.72510

B 1.076852

C 0.873510
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Experimental Protocols
The determination of the molecular structure and spectroscopic constants of

dideuteriomethanone relies on sophisticated experimental techniques. Below are detailed

methodologies for the key experiments.

Microwave Spectroscopy
Objective: To measure the rotational transitions of gaseous dideuteriomethanone to

determine its rotational constants and, subsequently, its precise molecular geometry.

Methodology:

Sample Preparation: Gaseous dideuteriomethanone is prepared by heating

paraformaldehyde-d₂. The resulting gas is introduced into the spectrometer at low pressure.

Instrumentation: A high-resolution microwave spectrometer, such as a cavity-based Fourier

transform microwave (FTMW) spectrometer, is employed.

Experimental Conditions:

The sample is introduced into a high-vacuum chamber.

A supersonic jet expansion is often used to cool the molecules to a very low rotational

temperature (a few Kelvin), which simplifies the spectrum by populating only the lowest

rotational energy levels.

Data Acquisition:

A short, high-power microwave pulse is used to polarize the molecules.

The subsequent free induction decay (FID) of the coherent emission from the molecules is

detected.

The FID signal is Fourier transformed to obtain the frequency-domain spectrum, which

shows the rotational transitions.

Data Analysis:
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The observed transition frequencies are assigned to specific quantum number changes (J,

Kₐ, Kₑ).

The assigned frequencies are then fitted to a rotational Hamiltonian to extract the precise

rotational constants (A, B, and C).

From the rotational constants of the parent molecule and its isotopologues, the molecular

structure (bond lengths and angles) can be determined using isotopic substitution analysis

(Kraitchman's equations).

Gas-Phase Electron Diffraction (GED)
Objective: To determine the molecular structure of gaseous dideuteriomethanone by

analyzing the scattering pattern of a high-energy electron beam.

Methodology:

Sample Introduction: A continuous, narrow beam of gaseous dideuteriomethanone is

effused from a nozzle into a high-vacuum chamber.

Electron Beam Generation: A high-energy beam of electrons (typically 40-60 keV) is

generated from an electron gun.

Scattering: The electron beam is directed to intersect the gas jet at a right angle. The

electrons are scattered by the electrostatic potential of the molecules.

Detection: The scattered electrons form a diffraction pattern of concentric rings, which is

recorded on a detector (e.g., a photographic plate or a CCD camera). A rotating sector is

often placed in front of the detector to compensate for the steep decline in scattered electron

intensity with increasing scattering angle.

Data Analysis:

The diffraction pattern is digitized, and the intensity is measured as a function of the

scattering angle.

The molecular scattering intensity is extracted from the total scattering intensity.
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This molecular scattering intensity is used in a least-squares fitting procedure to refine a

structural model of the molecule, yielding precise values for bond lengths, bond angles,

and vibrational amplitudes.

Visualizations
Molecular Structure of Dideuteriomethanone
Caption: Ball-and-stick model of dideuteriomethanone with bond lengths.

Experimental Workflow for Microwave Spectroscopy
Caption: Workflow for determining molecular structure via microwave spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b032688?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

